molecular formula C19H17N3O3S B2739503 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide CAS No. 681265-48-5

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide

Cat. No. B2739503
CAS RN: 681265-48-5
M. Wt: 367.42
InChI Key: NJEKXNBGBLLXBS-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-HIV Activity

A novel series of compounds related to "N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide" was synthesized and evaluated for their potential anti-HIV-1 activities. Among these compounds, some showed significant anti-HIV-1 activity with median effective concentration (EC50) values less than 20 μM, indicating their potential as antiretroviral agents. This research emphasizes the importance of structural modifications in enhancing biological activity against HIV-1 (Aslam et al., 2013).

Antimicrobial Screening

Further studies have synthesized and screened compounds with similar core structures for antimicrobial activities. These efforts have yielded compounds with significant inhibitory action against a range of bacteria and fungi, suggesting their potential as antimicrobial agents. The research highlights the broad spectrum of activity these compounds possess, especially against bacterial and fungal infections (Desai et al., 2013).

Anti-inflammatory and Antioxidant Activities

Additionally, compounds bearing the core structure of "N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide" have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research demonstrated that some derivatives exhibit potent antioxidant activity, as well as significant anti-inflammatory effects, suggesting their utility in therapeutic interventions for conditions involving oxidative stress and inflammation (Mahajan et al., 2016).

Antitumor Potential

Another dimension of research focused on the antitumor potential of derivatives of "N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide." Some studies have reported the synthesis of compounds that exhibit promising antitumor activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Gomha et al., 2016).

Safety and Hazards

While specific safety data for this compound are lacking, it is essential to handle it with caution, following standard laboratory safety protocols .

properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-6-5-7-14(10-13)19(23)20-18-16-11-26(24,25)12-17(16)21-22(18)15-8-3-2-4-9-15/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEKXNBGBLLXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide

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